2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H21F3N2O4S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.11741282 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen Bond Studies
Research has focused on the synthesis and characterization of substituted acetamides, including studies on hydrogen bonding. These studies have utilized various spectroscopic techniques to elucidate the structure and bonding characteristics of such compounds, which are relevant for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Romero & Margarita, 2008).
Sulfonyl Derivatives and Their Applications
Investigations into sulfonyl derivatives of phenoxyacetamide have been conducted, detailing the synthesis and characterization of these compounds. Such research contributes to the broader understanding of sulfonyl derivatives' chemical properties and their potential uses in developing new materials and active pharmaceutical ingredients (Cremlyn & Pannell, 1978).
Nanofiltration Membranes Development
The synthesis of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes showcases the application of such chemical compounds in environmental engineering, particularly in water treatment technologies. These membranes demonstrate improved water flux and dye rejection capabilities, indicating the compound's potential in enhancing the performance of filtration systems (Liu et al., 2012).
Chemoselective Acetylation in Drug Synthesis
Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase has provided insights into synthesizing intermediates for antimalarial drugs. This research highlights the compound's role in facilitating selective chemical transformations, which is crucial for developing more efficient and selective synthetic routes in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Antimicrobial Compound Synthesis
The compound has also been investigated for its role in the synthesis of novel heterocyclic compounds with antimicrobial properties. Such studies are fundamental in the search for new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Darwish et al., 2014).
Properties
IUPAC Name |
2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-15-6-8-18(9-7-15)28-33(30,31)20-10-11-21(16(2)12-20)32-14-22(29)27-19-5-3-4-17(13-19)23(24,25)26/h3-13,28H,14H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUPNXSTZEDIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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